2-(4-Acetylphenyl)-3-hydroxypyridine
Description
2-(4-Acetylphenyl)-3-hydroxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 3 and a 4-acetylphenyl moiety at position 2. The acetyl group (–COCH₃) introduces electron-withdrawing effects, which influence the compound’s electronic distribution, solubility, and reactivity.
Properties
IUPAC Name |
1-[4-(3-hydroxypyridin-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-4-6-11(7-5-10)13-12(16)3-2-8-14-13/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKAXAJEBAHKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682738 | |
| Record name | 1-[4-(3-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-43-3 | |
| Record name | 1-[4-(3-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)-3-hydroxypyridine can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with 3-hydroxypyridine under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenyl)-3-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 2-(4-Acetylphenyl)-3-pyridone.
Reduction: 2-(4-Hydroxyphenyl)-3-hydroxypyridine.
Substitution: 2-(4-Nitrophenyl)-3-hydroxypyridine, 2-(4-Sulfophenyl)-3-hydroxypyridine, 2-(4-Halophenyl)-3-hydroxypyridine.
Scientific Research Applications
2-(4-Acetylphenyl)-3-hydroxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)-3-hydroxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
- Solubility: The acetyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to hydrophobic substituents like –CH₃ or –Ph .
- Hydrogen Bonding: The hydroxyl group in this compound forms stronger hydrogen bonds than methoxy or methyl analogs, influencing crystal packing and stability .
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